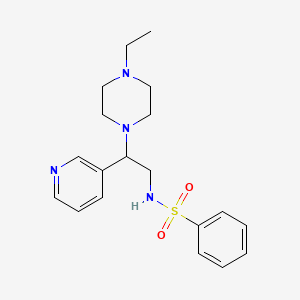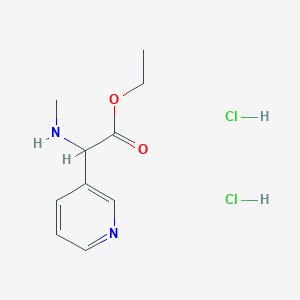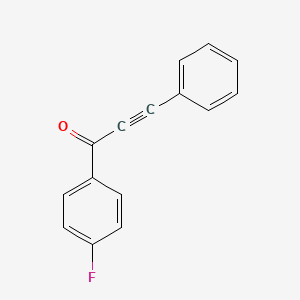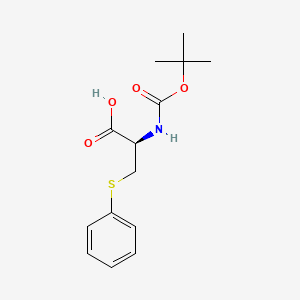![molecular formula C13H14FNO2 B2905093 N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide CAS No. 2411255-36-0](/img/structure/B2905093.png)
N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide, also known as FMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FMMA belongs to the class of compounds known as alkynyl benzyl ethers, which have been shown to possess a variety of biological activities.
Wirkmechanismus
The mechanism of action of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which play a role in tumor growth and viral replication.
Biochemical and Physiological Effects:
Studies have shown that N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide can reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as inhibit the replication of certain viruses, including HIV and hepatitis C virus. Additionally, N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide has been shown to have neuroprotective effects, protecting against oxidative stress and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide has been shown to have a wide range of biological activities, making it a potentially useful tool for studying various disease processes. However, one limitation of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide. One area of interest is the development of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide, which may provide insights into the development of new therapies for inflammatory diseases, cancer, and viral infections. Finally, studies are needed to evaluate the safety and efficacy of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide in animal models and eventually in humans.
Synthesemethoden
The synthesis of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide involves the reaction of 4-fluoro-3-(methoxymethyl)benzaldehyde with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to yield N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide. This synthesis method has been optimized to produce high yields of N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide with good purity.
Wissenschaftliche Forschungsanwendungen
N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Studies have also shown that N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-3-4-13(16)15-8-10-5-6-12(14)11(7-10)9-17-2/h5-7H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXELWDZRCXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)F)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

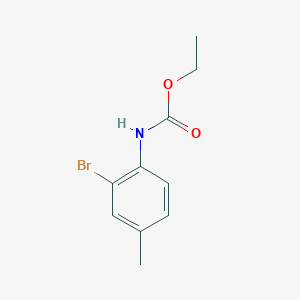
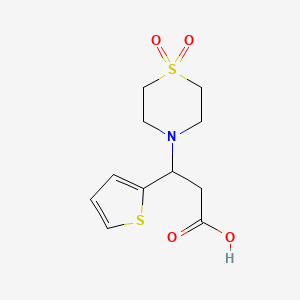
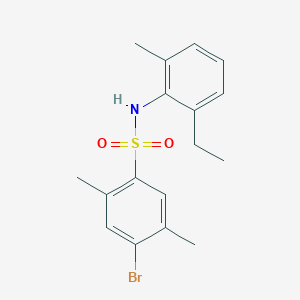
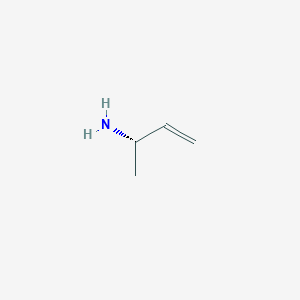
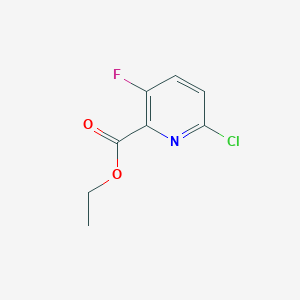
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)
![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)
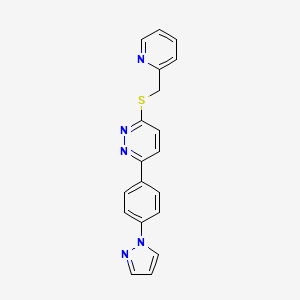
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2905027.png)
